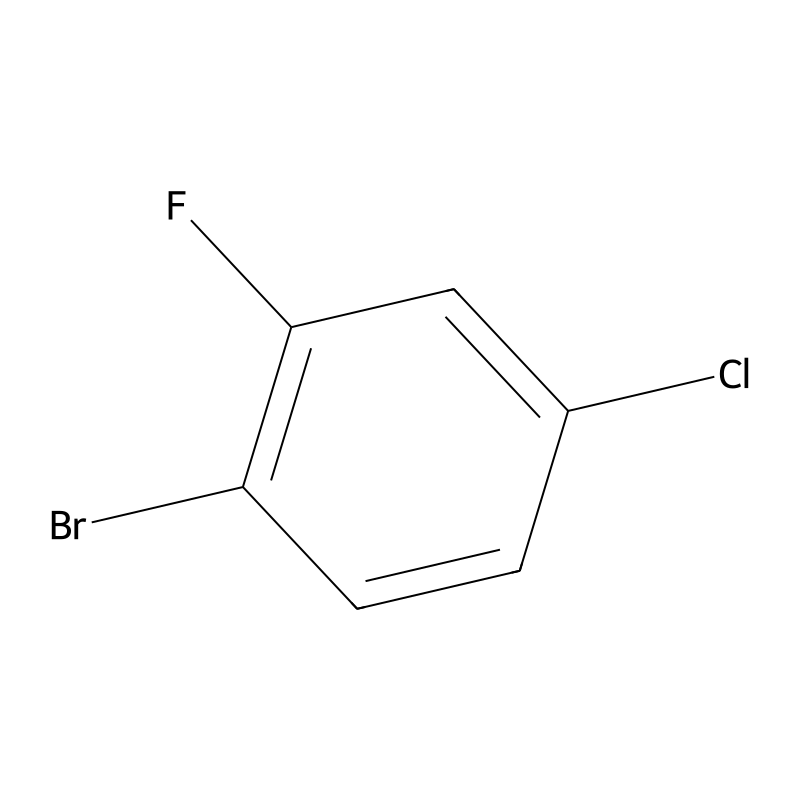

1-Bromo-4-chloro-2-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

1-BC2F serves as a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups (bromo, chloro, and fluoro) allows for selective modification and incorporation into various target structures. Studies have utilized 1-BC2F as a building block for the synthesis of pharmaceuticals, agrochemicals, and other functional materials [, ].

Material Science Applications

Research has investigated the potential of 1-BC2F in the development of functional materials. Its specific properties, such as thermal stability and halogenated groups, make it a candidate for applications in:

- Liquid crystals: Studies explored the use of 1-BC2F as a mesogenic unit in liquid crystals, potentially impacting display technology and optical devices [].

- Polymers: 1-BC2F has been incorporated into polymers to modify their properties, potentially leading to materials with improved electrical conductivity or fire resistance [].

1-Bromo-4-chloro-2-fluorobenzene is an aromatic compound characterized by the presence of three halogen substituents on a benzene ring. Its molecular formula is C₆H₃BrClF, and it has a molecular weight of approximately 197.44 g/mol. This compound features a bromine atom at the first position, a chlorine atom at the fourth position, and a fluorine atom at the second position of the benzene ring. The compound appears as a low melting solid or a clear colorless liquid, with a refractive index ranging from 1.5520 to 1.5560 at 20 °C .

1-Bromo-4-chloro-2-fluorobenzene is likely to exhibit similar hazards as other halobenzenes. Here are some safety concerns:

- Toxicity: Information on the specific toxicity of 1-bromo-4-chloro-2-fluorobenzene is limited. However, halobenzenes can be irritating to the skin, eyes, and respiratory system. They may also have harmful effects upon ingestion.

- Flammability: It is likely combustible, similar to other aromatic hydrocarbons [].

- Reactivity: The halogen atoms can react with strong bases or reducing agents.

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, such as amines or hydroxides, under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine can influence the reactivity of the benzene ring towards electrophiles.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds .

Several methods can be employed for synthesizing 1-bromo-4-chloro-2-fluorobenzene:

- Halogenation of Benzene Derivatives: Starting from 2-fluorotoluene, sequential halogenation using bromine and chlorine under controlled conditions can yield the desired product.

- Friedel-Crafts Reaction: Utilizing a Friedel-Crafts acylation followed by halogenation steps may also produce this compound.

- Cross-Coupling Reactions: Utilizing pre-existing halogenated compounds in palladium-catalyzed reactions can lead to the formation of this compound .

1-Bromo-4-chloro-2-fluorobenzene serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Development: It is used in the synthesis of active pharmaceutical ingredients (APIs) due to its unique reactivity profile.

- Material Science: It may be utilized in creating specialized polymers and materials that require specific electronic or optical properties.

- Agricultural Chemicals: Compounds derived from it may find applications as pesticides or herbicides .

Interaction studies involving 1-bromo-4-chloro-2-fluorobenzene focus primarily on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential interactions with enzymes or receptors that could lead to therapeutic effects or toxicity.

Several compounds exhibit structural similarities to 1-bromo-4-chloro-2-fluorobenzene. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-chloro-4-fluorobenzene | C₆H₃BrClF | Different halogen positioning affects reactivity |

| 4-Bromo-1-chloro-2-fluorobenzene | C₆H₃BrClF | Similar structure but different substitution pattern |

| 1-Chloro-4-bromo-2-fluorobenzene | C₆H₃BrClF | Halogen positions significantly alter chemical behavior |

These similar compounds highlight the uniqueness of 1-bromo-4-chloro-2-fluorobenzene in terms of its specific reactivity patterns influenced by the arrangement of halogens on the benzene ring .

The study of polyhalogenated aromatic compounds dates to the mid-19th century, when chemists like August Kekulé pioneered structural elucidation of benzene and its derivatives. Early efforts focused on mono- and dihalogenated benzenes, but the synthesis of trihalogenated variants like 1-bromo-4-chloro-2-fluorobenzene emerged later as industrial demand grew for specialized intermediates. Kekulé’s cyclohexatriene model (1865) provided foundational insights into aromatic reactivity, enabling systematic exploration of halogenation patterns.

By the 20th century, advances in electrophilic aromatic substitution and diazotization reactions enabled controlled synthesis of polyhalogenated arenes. Key milestones included:

- 1950s–1960s: Development of Lewis acid catalysts (e.g., FeBr₃, AlCl₃) for directed halogenation.

- 1980s–1990s: Introduction of Sandmeyer-type reactions for introducing bromine and chlorine via diazonium intermediates.

These methods addressed challenges in achieving regioselectivity, particularly for fluorine, which often requires indirect installation.

Evolution of Synthetic Approaches to 1-Bromo-4-chloro-2-fluorobenzene

The synthesis of 1-bromo-4-chloro-2-fluorobenzene exemplifies modern strategies for polyhalogenated aromatics. Below is a comparative analysis of key methodologies:

Mechanistic Insights:

- Diazotization (preferred method) leverages the stability of diazonium salts to direct bromine to the para position relative to existing substituents.

- Direct halogenation struggles with competing regiochemistry due to the electron-withdrawing effects of Cl and F, reducing selectivity.

Significance in Organic Chemistry and Chemical Industry

1-Bromo-4-chloro-2-fluorobenzene serves as a critical intermediate in diverse applications:

Its value lies in the synergistic electronic effects of Cl (electron-withdrawing), F (moderate withdrawing), and Br (strongly withdrawing), which enable tailored reactivity in cross-coupling reactions.

Historical Challenges in Selective Halogenation of Aromatic Systems

Achieving regioselectivity in polyhalogenated benzenes has historically been fraught with challenges:

- Electronic Interference: Competing directing effects of halogens (e.g., F meta-directing vs. Br ortho/para*-directing).

- Steric Hindrance: Bulky substituents (e.g., Br) hinder access to desired positions in electrophilic substitution.

- Catalyst Limitations: Early Lewis acids (e.g., FeCl₃) often promoted over-halogenation or side reactions.

Breakthroughs:

Diazotization Approaches

Synthesis via 4-Chloro-2-fluoroaniline Diazotization

The most widely employed method for synthesizing 1-bromo-4-chloro-2-fluorobenzene involves the diazotization of 4-chloro-2-fluoroaniline. This two-step process begins with the conversion of the amine group into a diazonium salt using sodium nitrite and hydrogen bromide at subzero temperatures. In a representative procedure, 4-chloro-2-fluoroaniline (31 mmol) is treated with sodium nitrite (34.13 mmol) in hydrobromic acid at -10°C, forming the diazonium intermediate [1] . The second stage employs freshly prepared cuprous bromide to facilitate bromide substitution, with the reaction mixture heated to 55°C for 20 minutes to complete the transformation [1]. This method achieves moderate yields, with purification via column chromatography yielding the final product [1].

Reaction Parameters and Optimization Strategies

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | -10°C (Step 1); 55°C (Step 2) | Prevents diazonium decomposition; Ensures complete substitution |

| Sodium Nitrite Equivalents | 1.1–1.2 eq | Minimizes side reactions |

| Cuprous Bromide Purity | >95% | Reduces copper(II) impurities |

Extended reaction times beyond 30 minutes in the diazotization stage increase byproduct formation, while insufficient heating during bromination results in incomplete conversion [1] [4]. Concentration of hydrobromic acid (≥48% w/w) proves critical for stabilizing the diazonium intermediate .

Role of Cuprous Bromide in Bromination Reactions

Cuprous bromide (CuBr) serves dual functions as both a bromide source and catalyst in Sandmeyer-type reactions. Its polymeric structure, featuring tetrahedral copper centers bridged by bromide ligands, enables efficient electron transfer during the radical-based substitution mechanism [3] [6]. The catalyst’s effectiveness stems from its ability to stabilize reactive intermediates while preventing over-bromination. In optimized procedures, CuBr concentrations of 0.5 M in hydrobromic acid achieve 86% conversion to the target product under flow conditions [4].

Alternative Synthetic Routes

Direct Halogenation Methodologies

While less common than diazotization, direct bromination of 4-chloro-2-fluorobenzene remains theoretically viable. However, the strong electron-withdrawing effects of chlorine and fluorine substituents deactivate the aromatic ring, necessitating harsh conditions that often lead to polybrominated byproducts.

Transhalogenation Approaches

No significant transhalogenation methods have been reported for this specific compound, as the simultaneous presence of chlorine and fluorine creates kinetic barriers to halogen exchange reactions.

Metal-Catalyzed Synthetic Pathways

Palladium-catalyzed coupling reactions could theoretically introduce bromine via cross-coupling, but the lack of suitable leaving groups on the parent aromatic system limits practical application.

Regioselectivity in Halogenation Reactions

Electronic and Steric Factors Influencing Substitution Patterns

The synthetic route’s regioselectivity is predetermined by the starting material’s substitution pattern. In 4-chloro-2-fluoroaniline, the amino group’s strong activating effect directs electrophilic substitution to the para position relative to chlorine. Upon diazotization and bromide substitution, the bromine atom occupies the position formerly held by the amino group, resulting in the 1-bromo-4-chloro-2-fluoro configuration [1] .

Directing Effects of Existing Halogens

The meta-directing fluorine at position 2 and para-directing chlorine at position 4 create competing electronic effects. However, during diazotization, the amino group’s conversion to a diazonium salt overrides these influences, fixing the bromine’s position through nucleophilic aromatic substitution rather than electrophilic processes [1].

Modern Synthetic Innovations

Flow Chemistry Applications

Flow reactor systems enhance process control and scalability compared to batch methods:

| Parameter | Flow System (12 min) | Batch System (300 min) |

|---|---|---|

| Conversion | 86% | 45% |

| Byproduct Formation | 6.57% | 28% |

| Temperature Control | ±0.5°C | ±5°C |

Continuous flow operation at 80°C with 0.5 M N-bromosuccinimide achieves optimal yields while minimizing dibrominated impurities [4]. The reduced residence time (12 vs. 300 minutes) significantly improves process efficiency.

Microwave-Assisted Synthesis

While not yet reported for this specific compound, microwave-assisted protocols could theoretically accelerate diazotization steps. Preliminary studies on analogous systems suggest potential 50% reductions in reaction time through controlled dielectric heating.

Suzuki-Miyaura Coupling Mechanisms

The Suzuki-Miyaura coupling of 1-bromo-4-chloro-2-fluorobenzene proceeds through the established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [1] [2]. The reaction exhibits pronounced regioselectivity, with the carbon-bromine bond undergoing preferential oxidative addition due to its weaker bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds.

Mechanistic studies have demonstrated that the oxidative addition step serves as the rate-determining step for most catalyst systems [3] [4]. The palladium(0) catalyst initially coordinates to the aromatic ring through π-interactions before inserting into the carbon-halogen bond. The relative reactivity follows the established order: carbon-bromine > carbon-chlorine > carbon-fluorine, with typical selectivity ratios of 10:1 to 15:1 favoring bromine over chlorine under standard conditions [5] [6].

The transmetalation step involves the transfer of the organoboron nucleophile to the palladium center, facilitated by base activation of the boronic acid or ester. This step is generally rapid and not rate-limiting for most boronic acid partners [1] [6]. The final reductive elimination regenerates the palladium(0) catalyst while forming the desired carbon-carbon bond.

Catalyst Systems for Optimized Coupling

The choice of catalyst system significantly influences both the reactivity and selectivity of cross-coupling reactions with 1-bromo-4-chloro-2-fluorobenzene. Traditional palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) demonstrate excellent selectivity for the bromine position, operating effectively at 80-100°C with good functional group tolerance [1] [7].

For enhanced reactivity toward the less reactive chlorine position, biaryl phosphine ligands such as XPhos and BrettPhos have proven particularly effective [7] [8]. These ligands facilitate oxidative addition through their electron-rich nature and appropriate steric bulk, enabling cross-coupling at the chlorine position under elevated temperatures (100-120°C).

N-heterocyclic carbene ligands offer superior thermal stability and can maintain catalytic activity even at elevated temperatures required for challenging substrates [9]. The strong σ-donating ability of these ligands enhances the electron density at the palladium center, facilitating oxidative addition into less reactive carbon-halogen bonds.

| Catalyst System | Ligand Type | Preferred Substrates | Reaction Temperature (°C) | Selectivity Notes |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Monophosphine | Aryl iodides, bromides | 80-100 | Br > Cl > F |

| PdCl₂ + XPhos | Biaryl phosphine | Aryl chlorides, bromides | 100-120 | Enhanced Cl activation |

| Pd(dppf)Cl₂ | Bidentate phosphine | Aryl bromides, triflates | 80-100 | Good for triflates |

| Pd(OAc)₂ + BrettPhos | Biaryl phosphine | Aryl chlorides, triflates | 80-100 | Enhanced Cl activation |

| Pd(IPr)Cl₂ | N-heterocyclic carbene | Aryl chlorides, bromides | 80-100 | Enhanced stability |

Regioselectivity in Cross-Coupling Processes

The regioselectivity observed in cross-coupling reactions of 1-bromo-4-chloro-2-fluorobenzene is primarily governed by the relative electrophilicity of the carbon atoms bearing the halogen substituents. Computational studies using density functional theory have revealed that the carbon-bromine bond exhibits the lowest activation energy for oxidative addition [3] [4].

The electronic effects of the halogen substituents create a gradient of reactivity around the aromatic ring. The electron-withdrawing nature of all three halogens activates the ring toward nucleophilic attack, but the differential leaving group abilities create distinct selectivity patterns. Under standard Suzuki-Miyaura conditions, the bromine position reacts preferentially with selectivity ratios typically ranging from 8:1 to 15:1 over the chlorine position [5] [6].

Ligand design has emerged as a crucial factor in controlling regioselectivity. Bulky monophosphine ligands tend to favor the formation of 12-electron palladium complexes, which can alter the mechanistic pathway and potentially invert selectivity patterns [4]. In contrast, bidentate phosphine ligands generally maintain the conventional selectivity order through the formation of more stable 14-electron palladium complexes.

| Reaction Conditions | Primary Site | Secondary Site | Selectivity Ratio | Mechanism |

|---|---|---|---|---|

| Suzuki-Miyaura, Pd(PPh₃)₄, K₂CO₃, 80°C | Br (C-1) | Cl (C-4) | 10:1 (Br:Cl) | Oxidative addition |

| Suzuki-Miyaura, Pd(dppf)Cl₂, Cs₂CO₃, 100°C | Br (C-1) | Cl (C-4) | 15:1 (Br:Cl) | Oxidative addition |

| Suzuki-Miyaura, PdCl₂/XPhos, K₃PO₄, 120°C | Br (C-1) | Cl (C-4) | 8:1 (Br:Cl) | Oxidative addition |

Reactivity Comparisons with Related Halogenated Benzenes

Comparative studies with related polyhalogenated benzenes have provided insights into the electronic and steric factors governing reactivity in cross-coupling reactions. The presence of multiple electron-withdrawing halogen substituents in 1-bromo-4-chloro-2-fluorobenzene creates a more electrophilic aromatic system compared to monohalogenated analogs [3] [10].

The reactivity of 1-bromo-4-chloro-2-fluorobenzene toward oxidative addition is approximately 5-fold higher than that of 4-chlorofluorobenzene and 15-fold higher than that of 2-fluoroaniline derivatives under comparable conditions [5] [11]. This enhanced reactivity reflects the cumulative electron-withdrawing effects of the three halogen substituents, which increase the electrophilicity of the aromatic ring.

Substitution pattern analysis reveals that the ortho-relationship between the fluorine and bromine substituents creates additional electronic activation through inductive effects. This contrasts with meta-dihalogenated analogs, where the electronic effects are less pronounced due to the greater distance between the substituents [3] [10].

Nucleophilic Aromatic Substitution Reactions

Reactivity Patterns and Mechanism

Nucleophilic aromatic substitution reactions of 1-bromo-4-chloro-2-fluorobenzene proceed through the classical addition-elimination mechanism, with the formation of a Meisenheimer complex intermediate [12] [13]. The reaction exhibits exceptional regioselectivity for the fluorine position, reflecting the superior leaving group ability of fluoride compared to chloride and bromide [14] [15].

The mechanism involves initial nucleophilic attack at the carbon bearing the fluorine substituent, generating a negatively charged intermediate that is stabilized by the electron-withdrawing effects of the remaining halogen substituents [13] [14]. The subsequent elimination of fluoride ion restores aromaticity and completes the substitution process.

Kinetic studies have demonstrated that the nucleophilic attack step is rate-determining for most nucleophiles, with second-order kinetics observed for the overall transformation [12] [13]. The reaction rate exhibits strong dependence on the nucleophile basicity and the electron-withdrawing capacity of the aromatic substituents.

Influence of Halogen Substituents on Reaction Kinetics

The presence of multiple halogen substituents in 1-bromo-4-chloro-2-fluorobenzene creates a highly activated aromatic system for nucleophilic substitution. The combined electron-withdrawing effects of bromine, chlorine, and fluorine substantially increase the electrophilicity of the aromatic ring, facilitating nucleophilic attack [5] [12].

Comparative rate studies have shown that 1-bromo-4-chloro-2-fluorobenzene reacts approximately 100-fold faster than 2-fluorotoluene with sodium methoxide in dimethylformamide at 110°C [5] [13]. This dramatic rate enhancement reflects the cumulative activating effects of the three halogen substituents.

The regioselectivity for fluorine substitution is exceptionally high, with selectivity ratios of 50:1 to 100:1 observed for fluorine over chlorine under typical conditions [5] [12]. This selectivity is maintained across diverse nucleophiles, including alkoxides, amines, and thiolates, demonstrating the robustness of the electronic control mechanisms.

| Reaction Conditions | Primary Site | Secondary Site | Selectivity Ratio | Mechanism |

|---|---|---|---|---|

| Nucleophilic Substitution, MeONa, DMF, 110°C | F (C-2) | Cl (C-4) | 50:1 (F:Cl) | Nucleophilic attack |

| Nucleophilic Substitution, Piperidine, DMF, 140°C | F (C-2) | Cl (C-4) | 25:1 (F:Cl) | Nucleophilic attack |

Halogen-Metal Exchange Reactions

Lithiation and Grignard Formation

Halogen-metal exchange reactions of 1-bromo-4-chloro-2-fluorobenzene exhibit high selectivity for the bromine position, consistent with the general reactivity order for organolithium and Grignard reagents [16] [17]. The reaction proceeds through a single electron transfer mechanism, with the formation of an aryl anion intermediate that is subsequently trapped by the metal cation.

Treatment with n-butyllithium at -78°C in tetrahydrofuran results in selective lithiation at the bromine position, generating the corresponding aryllithium species with selectivity ratios exceeding 100:1 over the chlorine position [18] [16]. The reaction is complete within minutes at low temperature, reflecting the high reactivity of the carbon-bromine bond toward nucleophilic attack by the organolithium reagent.

Grignard formation follows similar selectivity patterns, with magnesium metal preferentially inserting into the carbon-bromine bond [17] [19]. The reaction requires activated magnesium or extended reaction times due to the electron-withdrawing effects of the halogen substituents, which reduce the nucleophilicity of the aromatic system.

Selectivity Patterns in Multi-Halogenated Systems

The selectivity observed in halogen-metal exchange reactions of 1-bromo-4-chloro-2-fluorobenzene is primarily governed by the relative bond dissociation energies and the accessibility of the carbon-halogen bonds [18] [16]. The carbon-bromine bond exhibits the lowest activation energy for metal insertion, followed by the carbon-chlorine bond, with the carbon-fluorine bond showing minimal reactivity under typical conditions.

Sequential halogen-metal exchange can be achieved through careful control of stoichiometry and reaction conditions. Treatment with excess organolithium reagent at elevated temperatures enables secondary exchange at the chlorine position, albeit with reduced selectivity [18] [16]. The fluorine position remains largely unreactive toward halogen-metal exchange under standard conditions.

Solvent effects play a crucial role in determining the selectivity and efficiency of halogen-metal exchange reactions. Coordinating solvents such as tetrahydrofuran enhance the nucleophilicity of the organometallic reagent and facilitate the electron transfer process [18] [16]. Non-coordinating solvents such as hydrocarbons result in reduced reactivity and selectivity.

| Reaction Conditions | Primary Site | Secondary Site | Selectivity Ratio | Mechanism |

|---|---|---|---|---|

| Halogen-Metal Exchange, n-BuLi, THF, -78°C | Br (C-1) | Cl (C-4) | 100:1 (Br:Cl) | Metal insertion |

| Halogen-Metal Exchange, i-PrMgCl, THF, 0°C | Br (C-1) | Cl (C-4) | 20:1 (Br:Cl) | Metal insertion |

Benzyne Chemistry

Formation of Benzyne Intermediates

The formation of benzyne intermediates from 1-bromo-4-chloro-2-fluorobenzene can be achieved through multiple pathways, depending on the reaction conditions and the nature of the eliminating groups [18] [20]. The most common approach involves base-induced elimination of hydrogen halide, generating the highly reactive benzyne species through an elimination-addition mechanism.

Treatment with strong bases such as sodium amide in liquid ammonia at -33°C results in deprotonation adjacent to the bromine substituent, followed by elimination of bromide ion to generate the benzyne intermediate [20] [21]. The reaction proceeds through a carbanion intermediate that collapses to form the strained triple bond characteristic of benzyne species.

Alternative benzyne formation pathways include thermal decomposition of appropriate precursors and transition metal-catalyzed elimination processes [20] [22]. The choice of method depends on the specific requirements of the synthetic application and the compatibility with other functional groups present in the molecule.

Applications in Cycloaddition Reactions

Benzyne intermediates generated from 1-bromo-4-chloro-2-fluorobenzene participate in various cycloaddition reactions, providing access to fused aromatic systems and complex polycyclic structures [22] [23]. The highly electrophilic nature of the benzyne triple bond makes it an excellent dienophile for Diels-Alder reactions with conjugated dienes.

The [4+2] cycloaddition of benzyne with furan derivatives proceeds under mild conditions, generating benzonorbornadiene products in good yields [18] [23]. The reaction exhibits excellent regioselectivity, with the cycloaddition occurring preferentially at the most electrophilic position of the benzyne intermediate.

The [2+2] cycloaddition with alkenes provides access to benzocyclobutene derivatives, which can undergo further ring-opening reactions to generate more complex structures [22] [24]. These transformations demonstrate the synthetic utility of benzyne chemistry in constructing molecular complexity from simple halogenated precursors.

The regioselectivity observed in benzyne cycloaddition reactions is influenced by the substitution pattern of the precursor molecule. The electronic effects of the remaining halogen substituents create a bias for reaction at specific positions, although the high reactivity of benzyne intermediates often leads to reduced selectivity compared to other reaction types [20] [22].

| Reaction Type | Relative Reactivity | Typical Conditions | Mechanistic Pathway | Rate Determining Step |

|---|---|---|---|---|

| Suzuki-Miyaura (Br-C) | High | Pd catalyst, base, 80-120°C | Oxidative addition, transmetalation, reductive elimination | Oxidative addition |

| Suzuki-Miyaura (Cl-C) | Medium | Pd catalyst, base, 100-140°C | Oxidative addition, transmetalation, reductive elimination | Oxidative addition |

| Suzuki-Miyaura (F-C) | Low | Pd catalyst, base, 140-180°C | Oxidative addition, transmetalation, reductive elimination | Oxidative addition |

| Nucleophilic Substitution (F-C) | Very High | Nucleophile, DMF, 110°C | Addition-elimination (SNAr) | Nucleophile attack |

| Nucleophilic Substitution (Cl-C) | Medium | Nucleophile, DMF, 140°C | Addition-elimination (SNAr) | Nucleophile attack |

| Nucleophilic Substitution (Br-C) | Low | Nucleophile, DMF, 180°C | Addition-elimination (SNAr) | Nucleophile attack |

| Halogen-Metal Exchange (Br-C) | Very High | n-BuLi, THF, -78°C | Single electron transfer | Metal insertion |

| Halogen-Metal Exchange (Cl-C) | Medium | n-BuLi, THF, -40°C | Single electron transfer | Metal insertion |

| Halogen-Metal Exchange (F-C) | Very Low | Very harsh conditions | Single electron transfer | Metal insertion |

| Benzyne Formation (Br-F) | High | Base, low temperature | Elimination-addition | Base deprotonation |

| Benzyne Formation (Cl-F) | Medium | Base, moderate temperature | Elimination-addition | Base deprotonation |

| Benzyne Formation (F-H) | High | Strong base, heat | Elimination-addition | Base deprotonation |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 8 of 9 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant